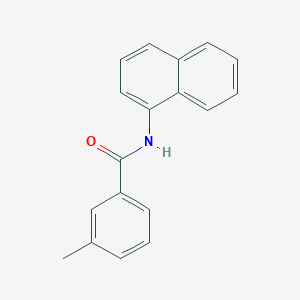
3-Methyl-N-(1-naphthyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(1-naphthyl)benzamide, also known as MNBA, is a chemical compound that belongs to the class of amide derivatives. It is a white crystalline solid with a molecular formula of C19H17NO and a molecular weight of 271.35 g/mol. MNBA has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(1-naphthyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-N-(1-naphthyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it useful for studying various physiological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-N-(1-naphthyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have potent neuroprotective effects, and further research could lead to the development of new therapies for these conditions. Another potential direction is the study of this compound's effects on the immune system. This compound has been shown to modulate the production of cytokines and chemokines, and further research could lead to the development of new immunomodulatory therapies. Finally, this compound could be used as a tool for studying the mechanisms underlying inflammation and oxidative stress in the body, which could lead to a better understanding of these processes and the development of new treatments for related conditions.
Synthesemethoden
3-Methyl-N-(1-naphthyl)benzamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and 3-methylbenzoyl chloride in the presence of triethylamine as a base. The reaction occurs through the formation of an amide bond between the amine and the acid chloride. The product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to possess potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H15NO |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
3-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |
InChI-Schlüssel |
YORPYFLFOLLPND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

